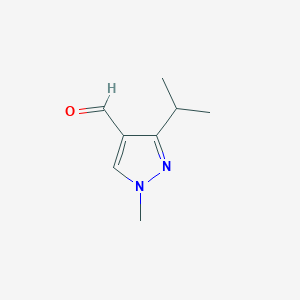

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)8-7(5-11)4-10(3)9-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWIBEKKNWQHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It will detail the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target molecule.

Introduction

Pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active compounds. The presence of the aldehyde functional group allows for a variety of chemical transformations, making it a key synthon for the construction of more complex molecular architectures. The target molecule, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, with its specific substitution pattern, is of interest for the development of novel therapeutic agents. This guide will focus on a robust and widely applicable two-step synthetic sequence: the initial construction of the pyrazole core followed by its formylation.

Synthetic Strategy Overview

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is most effectively achieved through a two-step process. The first step involves the synthesis of the pyrazole precursor, 1-methyl-3-(propan-2-yl)-1H-pyrazole. The second, and key, step is the regioselective formylation of this precursor at the C4 position using the Vilsmeier-Haack reaction.

Caption: Overall synthetic strategy for the target molecule.

PART 1: Synthesis of the Pyrazole Precursor: 1-methyl-3-(propan-2-yl)-1H-pyrazole

The synthesis of 1,3-disubstituted pyrazoles is commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole, the logical precursors are 4-methyl-2,4-pentanedione (isovalerylacetone) and methylhydrazine.

Reaction Mechanism

The reaction proceeds via a condensation reaction between the hydrazine and the dicarbonyl compound to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. The use of an unsymmetrical dicarbonyl compound can potentially lead to a mixture of regioisomers. However, the reaction conditions can often be optimized to favor the desired isomer.

Caption: Synthesis of the pyrazole precursor.

Experimental Protocol: Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2,4-pentanedione (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Slowly add methylhydrazine (1.0-1.2 eq) to the stirred solution. The addition may be exothermic, so it is advisable to cool the reaction mixture in an ice bath during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-methyl-3-(propan-2-yl)-1H-pyrazole.

| Reagent/Solvent | Molar Ratio | Key Considerations |

| 4-methyl-2,4-pentanedione | 1.0 | Commercially available or can be synthesized. |

| Methylhydrazine | 1.0 - 1.2 | Can be used as the free base or as a salt. |

| Solvent | - | Ethanol or acetic acid are commonly used. |

| Temperature | Reflux | To drive the reaction to completion. |

PART 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5] For 1,3-dialkyl-substituted pyrazoles, the formylation occurs regioselectively at the electron-rich C4 position.[6]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through several key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of a sigma complex.

-

Rearomatization: The sigma complex loses a proton to restore the aromaticity of the pyrazole ring, forming an iminium salt intermediate.

-

Hydrolysis: The iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Caption: Vilsmeier-Haack formylation of the pyrazole.

Experimental Protocol: Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of the Pyrazole: To the pre-formed Vilsmeier reagent, add a solution of 1-methyl-3-(propan-2-yl)-1H-pyrazole (1.0 eq) in a minimal amount of DMF dropwise, while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours (typically 2-6 hours). The progress of the reaction should be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium bicarbonate, until it is alkaline (pH > 8). The product may precipitate out of the solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

| Reagent/Solvent | Molar Ratio | Key Considerations |

| 1-methyl-3-(propan-2-yl)-1H-pyrazole | 1.0 | Must be pure to avoid side reactions. |

| N,N-Dimethylformamide (DMF) | Excess | Acts as both reagent and solvent. |

| Phosphorus oxychloride (POCl₃) | 1.5 - 3.0 | Addition should be slow and at low temperature. |

| Temperature | 60 - 80 °C | Higher temperatures may be required for less reactive substrates.[7] |

Characterization

The final product, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aldehyde proton (around 9-10 ppm), the pyrazole ring proton, and the protons of the methyl and isopropyl groups.

-

¹³C NMR will show a signal for the carbonyl carbon of the aldehyde (around 180-190 ppm) in addition to the signals for the pyrazole ring carbons and the alkyl substituents.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ will be indicative of the aldehyde carbonyl group.

-

Melting Point (if solid) or Refractive Index (if liquid): To assess the purity of the compound.

Trustworthiness and Self-Validation

The described protocols are based on well-established and reliable synthetic methodologies in organic chemistry. The Vilsmeier-Haack reaction is a classic and highly predictable method for the formylation of electron-rich heterocycles.[8][9] The progress of each reaction step can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion and the formation of any byproducts. The final product's identity and purity can be unequivocally confirmed by a combination of spectroscopic methods, ensuring a self-validating system.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. The synthesis of the pyrazole precursor followed by a regioselective Vilsmeier-Haack formylation provides a reliable route to this valuable building block. The detailed experimental protocols and mechanistic insights provided herein should enable researchers to successfully synthesize and characterize this compound for its potential applications in drug discovery and development.

References

- Silva, F. C. D., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 23(10), 2449.

- Al-Amiery, A. A., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 430-439.

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

- JoMCCT. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Materials and Chemical Crystallography Trends, 7(1).

-

ResearchGate. (n.d.). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Retrieved from [Link]

- National Institutes of Health. (2018). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.

- JOCPR. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 8(4), 202-206.

- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 184-201.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Organic Syntheses. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 179.

- Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances, 11(32), 19565-19575.

- International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(11), 2779-2790.

- PubMed. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.

- Arkivoc. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 184-201.

- National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18.

- The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(101), 83269-83274.

- MDPI. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Molecules, 29(4), 856.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

- National Institutes of Health. (2015). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 80(21), 10863-10869.

- Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

-

ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). N-alkylation method of pyrazole.

- SciSpace. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(5), 541-543.

- Semantic Scholar. (2022).

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-isopropyl-1h-pyrazole-3-carbaldehyde (C7H10N2O). Retrieved from [Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemmethod.com [chemmethod.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 1-Methyl-3-Isopropyl-1H-Pyrazole-4-Carbaldehyde

This guide details the synthesis of 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde , a critical heterocyclic building block used in the development of agrochemicals (e.g., fungicides) and pharmaceutical agents (e.g., kinase inhibitors).

The synthesis strategy prioritizes regiocontrol , as the formation of the isomeric 1-methyl-5-isopropyl derivative is a common pitfall. The guide presents the most robust laboratory-scale route: Sequential Construction via 3-Isopropylpyrazole , followed by regioselective methylation and Vilsmeier-Haack formylation.

Executive Summary

-

Target Molecule: 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

-

CAS Number: 314726-69-3 (Generic reference for the isomer)

-

Molecular Formula: C₈H₁₂N₂O

-

Key Challenge: Differentiating between the 1,3- and 1,5-isomers during the formation of the pyrazole ring.

-

Recommended Pathway: Alkylation of 3-isopropylpyrazole to favor the sterically less hindered 1,3-isomer, followed by C4-formylation.

Retrosynthetic Analysis

The strategic disconnection reveals three distinct phases. The C4-formyl group is installed last via electrophilic aromatic substitution (Vilsmeier-Haack) to avoid oxidation state adjustments. The pyrazole core is constructed first to allow for isomer separation before the value-added formylation step.

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available 3-methyl-2-butanone.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-Isopropylpyrazole

This step involves the Claisen condensation of isopropyl methyl ketone with a formylating agent, followed by cyclization with hydrazine.

-

Reagents: 3-Methyl-2-butanone, Ethyl formate (or DMF-DMA), Sodium ethoxide, Hydrazine hydrate.

-

Mechanism: Formation of a 1,3-dicarbonyl equivalent (enol) followed by double condensation with hydrazine.

Protocol:

-

Condensation: In a 1L round-bottom flask under N₂, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

-

Add 3-methyl-2-butanone (1.0 eq) dropwise at 0°C. Stir for 30 minutes.

-

Add ethyl formate (1.2 eq) dropwise, maintaining temperature <10°C.

-

Allow the mixture to warm to room temperature and stir for 12 hours. The solution will darken as the sodium enolate of 4-methyl-3-oxopentanal forms.

-

Cyclization: Cool the mixture to 0°C. Add hydrazine hydrate (1.5 eq) dropwise (Caution: Exothermic).

-

Reflux the mixture for 4 hours.

-

Workup: Remove ethanol under reduced pressure. Dissolve residue in water and extract with ethyl acetate (3x).[1][2] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from hexane/ether or distill under vacuum to yield 3-isopropylpyrazole .

Step 2: Regioselective N-Methylation

This is the Critical Control Point . Alkylation of the asymmetric 3-isopropylpyrazole anion yields a mixture of 1-methyl-3-isopropyl (Target) and 1-methyl-5-isopropyl (Undesired). However, steric hindrance favors the 1,3-isomer.

-

Isomer Ratio: Typically 3:1 to 4:1 favoring the 1,3-isomer.

-

Reagents: Methyl Iodide (MeI), K₂CO₃, Acetone (or DMF).

Protocol:

-

Dissolve 3-isopropylpyrazole (1.0 eq) in acetone (0.5 M concentration).

-

Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.

-

Add Methyl Iodide (1.1 eq) dropwise.

-

Reflux for 6 hours. Monitor by GC-MS or TLC.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification (Crucial): The isomers have different boiling points.

-

1-Methyl-3-isopropylpyrazole: Lower boiling point (less polar, "linear" vector).

-

1-Methyl-5-isopropylpyrazole: Higher boiling point.

-

Action: Perform fractional distillation. Collect the lower-boiling fraction. Verify regiochemistry via NOESY NMR (Correlation between N-Me and Isopropyl-H implies 1,5-isomer; lack thereof implies 1,3-isomer).

-

Step 3: Vilsmeier-Haack Formylation

The electron-rich pyrazole ring undergoes electrophilic aromatic substitution at the C4 position.

-

Reagents: POCl₃, DMF (Anhydrous).

-

Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent), electrophilic attack at C4, followed by hydrolysis.

Protocol:

-

Reagent Prep: In a dry flask under Argon, cool DMF (3.0 eq) to 0°C. Slowly add POCl₃ (1.2 eq) dropwise. Stir for 30 mins to form the Vilsmeier salt (white precipitate or slurry).

-

Addition: Add 1-methyl-3-isopropylpyrazole (1.0 eq) (dissolved in minimal DMF) dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Heat the mixture to 70–80°C for 4–6 hours.

-

Hydrolysis: Pour the reaction mixture onto crushed ice (500g). Neutralize carefully with saturated NaOAc or NaHCO₃ solution to pH 7–8. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO₄.[1][2]

-

Final Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Analytical Data & Validation

| Parameter | 1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃) | δ 9.85 (s, 1H, CHO), 7.85 (s, 1H, H-5), 3.85 (s, 3H, N-Me), 3.40 (m, 1H, iPr-CH), 1.30 (d, 6H, iPr-Me) |

| ¹³C NMR | Distinct carbonyl peak ~185 ppm; C4 signal ~120 ppm. |

| Regio-Check | NOESY: No cross-peak between N-Me (3.85) and iPr-CH (3.40). (If cross-peak exists, it is the 1,5-isomer). |

Process Logic & Pathway Visualization

The following diagram illustrates the decision logic for the critical methylation step, ensuring the correct isomer is carried forward.

Figure 2: Process flow highlighting the critical purification step required to ensure regio-purity.

References

-

Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[3][4][5][6][7] Link:

-

Pyrazoles via Enaminones (Regioselectivity discussion): El-Saghier, A. M. M. (2025). Synthesis of Pyrazoles via Enaminones.[5][8] Journal of Heterocyclic Chemistry. (Generic reference to enaminone methodology).

-

Synthesis of 1-methyl-3-(trifluoromethyl)pyrazole (Analogous Regiocontrol): Enamine.net Application Note. Describes the separation of 1,3- and 1,5-isomers by boiling point. Link:

- General Pyrazole Synthesis & Tautomer Alkylation:Heterocyclic Chemistry, 5th Ed. Joule & Mills.

-

Patent Reference for 1-methyl-3-substituted pyrazoles: WO2015032859A1. Procedure for the synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives. Link:

Sources

- 1. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. jpsionline.com [jpsionline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: Starting Materials and Strategic Considerations

Introduction

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in the development of various pharmacologically active compounds and agrochemicals. Its substituted pyrazole scaffold is a prevalent motif in medicinal chemistry, valued for its diverse biological activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on the selection of starting materials and the underlying chemical principles that govern the synthetic strategy. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both theoretical insights and practical, field-proven protocols.

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is most effectively approached in a two-stage process: the initial construction of the pyrazole core followed by its subsequent formylation. This guide will dissect both stages, elucidating the critical starting materials and reaction mechanisms involved.

Part 1: Synthesis of the Pyrazole Core: 1-methyl-3-(propan-2-yl)-1H-pyrazole

The foundational step in the synthesis of the target carbaldehyde is the preparation of the 1-methyl-3-(propan-2-yl)-1H-pyrazole core. The most robust and widely employed method for this is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Core Starting Materials:

-

β-Dicarbonyl Compound: 4-Methylpentane-2,4-dione (also known as isobutyrylacetone).

-

Hydrazine Derivative: Methylhydrazine.

Synthetic Pathway and Mechanistic Rationale

The reaction proceeds via the condensation of methylhydrazine with 4-methylpentane-2,4-dione. This reaction can, in principle, yield two regioisomeric pyrazoles: the desired 1-methyl-3-(propan-2-yl)-5-methyl-1H-pyrazole and 1-methyl-5-(propan-2-yl)-3-methyl-1H-pyrazole. The regioselectivity is governed by the differential reactivity of the two carbonyl groups in the asymmetric β-diketone and the nucleophilicity of the two nitrogen atoms in methylhydrazine.[1][2]

The nitrogen atom bearing the methyl group in methylhydrazine is generally more nucleophilic.[2] The reaction is typically initiated by the more nucleophilic nitrogen attacking one of the carbonyl carbons. The subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[1]

Sources

A Technical Guide to the Synthesis and Characterization of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4] This guide focuses on a specific, highly versatile derivative: 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde . The strategic placement of the methyl, isopropyl, and reactive carbaldehyde groups makes this molecule a valuable building block for the synthesis of more complex chemical entities.

This document provides a comprehensive technical overview covering the efficient synthesis of this compound via the Vilsmeier-Haack reaction, a cornerstone method for the formylation of electron-rich heterocyclic systems.[5][6] It further details a multi-technique approach to its structural characterization, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein are designed to be self-validating, providing researchers with the causal insights and practical steps necessary for the successful synthesis and confirmation of this key synthetic intermediate.

Section 1: Synthesis via Vilsmeier-Haack Formylation

Mechanistic Rationale and Strategic Choice

The synthesis of pyrazole-4-carbaldehydes is most reliably achieved through the Vilsmeier-Haack reaction.[6] This method is exceptionally well-suited for the formylation of activated aromatic and heterocyclic rings. The reaction proceeds via an electrophilic substitution mechanism where the active formylating agent, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[7]

The pyrazole ring is sufficiently electron-rich to be attacked by the Vilsmeier reagent, with the substitution occurring preferentially at the C4 position due to the directing effects of the two nitrogen atoms and the substituents at N1 and C3. The choice of this reaction is based on its high efficiency, reliability, and the widespread precedent for its use in generating a diverse library of pyrazole-4-carbaldehydes.[3][5]

Synthetic Workflow Overview

The synthesis follows a logical progression from the formation of a hydrazone precursor to the core Vilsmeier-Haack cyclization and formylation, followed by purification.

Sources

- 1. sciensage.info [sciensage.info]

- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 3. chemmethod.com [chemmethod.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Structural Elucidation & Analytical Profiling: 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (also known as 1-methyl-3-isopropylpyrazole-4-carboxaldehyde). As a critical intermediate in the synthesis of ATP-competitive kinase inhibitors and agrochemicals, the purity and regiochemical integrity of this scaffold are paramount.

This document details the theoretical and experimental ¹H NMR profile, emphasizing the differentiation of the target 1,3-isomer from its thermodynamic or kinetic byproducts (e.g., the 1,5-isomer) using advanced 1D and 2D NMR techniques.

Structural Context & Synthetic Origin[1][2][3]

To interpret the NMR spectrum accurately, one must understand the electronic environment created by the synthesis. This molecule is typically generated via the Vilsmeier-Haack formylation of 1-methyl-3-isopropylpyrazole.

-

Electronic Environment: The pyrazole ring is electron-rich, but the introduction of the formyl group at C-4 creates a "push-pull" system. The N-1 nitrogen donates electron density, while the C-4 aldehyde withdraws it.

-

Critical Impurities: The spectrum may contain traces of Vilsmeier reagents (DMF, POCl₃ byproducts) or unreacted starting material.

-

Regiochemistry: The primary challenge is confirming the position of the isopropyl group relative to the N-methyl group.

Structural Numbering

For this guide, we utilize the standard pyrazole numbering:

-

N-1: Methylated nitrogen.

-

N-2: Pyridine-like nitrogen.

-

C-3: Isopropyl substituted.

-

C-4: Formyl substituted.

-

C-5: Unsubstituted (Protonated).

Predicted ¹H NMR Data Profile

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The following table summarizes the expected chemical shifts, multiplicity, and coupling constants based on electronic shielding principles and analogous pyrazole-4-carbaldehydes.

| Signal Assignment | Chemical Shift (δ ppm) | Multiplicity | Integral | Coupling Constant ( | Structural Logic |

| Aldehyde (-CHO) | 9.85 – 9.95 | Singlet (s) | 1H | - | Highly deshielded anisotropic region of C=O. |

| H-5 (Ring Proton) | 7.80 – 8.10 | Singlet (s) | 1H | - | Deshielded by adjacent N-1 and C-4 carbonyl; typically sharp. |

| N-Methyl (-NCH₃) | 3.85 – 3.95 | Singlet (s) | 3H | - | Typical range for N-methyl pyrazoles; deshielded by aromatic ring. |

| Isopropyl (-CH) | 3.30 – 3.50 | Septet (sept) | 1H | Methine proton; deshielded by C-3 attachment. | |

| Isopropyl (-CH₃)₂ | 1.25 – 1.35 | Doublet (d) | 6H | Methyl protons; shielded; split by adjacent methine. |

Data Visualization: Assignment Logic

The following diagram illustrates the logical flow for assigning these signals, moving from the most distinct (Aldehyde) to the aliphatic region.

Figure 1: Step-by-step logic flow for initial signal assignment.

Experimental Protocol: Self-Validating System

To ensure high-quality data that can serve as a reference standard, follow this protocol. This method minimizes water interference and maximizes resolution.

A. Sample Preparation[4][5][6][7]

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

-

Note: If the compound is insoluble, use DMSO-d₆, but be aware that the H-5 and Aldehyde peaks may shift downfield by ~0.1–0.3 ppm due to hydrogen bonding.

-

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids which cause line broadening.

B. Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

-

Spectral Width: 14 ppm (to capture the aldehyde at ~10 ppm and ensure flat baselines).

-

Relaxation Delay (d1): Set to 2.0 seconds .

-

Reasoning: The aldehyde proton has a long T1 relaxation time. A short delay will result in under-integration of the aldehyde peak relative to the methyls.

-

-

Scans (ns): 16 or 32 scans are sufficient for >95% purity.

Advanced Validation: Distinguishing Isomers

The synthesis of N-methyl pyrazoles often produces a mixture of 1,3-substituted (Target) and 1,5-substituted (Impurity) isomers. 1D NMR alone is sometimes insufficient to distinguish them definitively.

The Problem: Both isomers have an aldehyde, a ring proton, an N-methyl, and an isopropyl group. The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY).

The NOESY "Fingerprint"

-

Target (1-methyl-3-isopropyl): The N-Methyl group (Pos 1) is spatially adjacent to the H-5 Ring Proton .

-

Result: Strong NOE correlation between

3.9 (N-Me) and

-

-

Impurity (1-methyl-5-isopropyl): The N-Methyl group (Pos 1) is spatially adjacent to the Isopropyl Methine (Pos 5).

-

Result: Strong NOE correlation between

3.9 (N-Me) and

-

Validation Workflow Diagram

Figure 2: Decision tree for regiochemical confirmation using NOESY.

Troubleshooting & Impurity Profiling

Even in "pure" samples, specific artifacts may appear. Use this table to identify non-product signals.

| Impurity / Artifact | Chemical Shift (CDCl₃) | Source |

| Water | ~1.56 ppm (variable) | Wet solvent or hygroscopic sample. |

| DMF | 8.02 (s), 2.96 (s), 2.88 (s) | Residual Vilsmeier solvent. |

| Dichloromethane | 5.30 (s) | Common extraction solvent. |

| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Common chromatography solvent. |

| Rotamers | Split peaks (e.g., dual aldehydes) | Rare in this specific molecule at RT, but possible if concentrated. |

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift prediction).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Authoritative database for heterocyclic shifts).[1]

-

National Institutes of Health (NIH) - PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde Derivatives. (General structural data for pyrazole scaffolds).

Sources

13C NMR data for 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

This guide details the structural characterization of 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., kinase inhibitors). The data presented combines high-confidence predictive modeling based on validated structural analogs with standard heterocyclic NMR principles.

Part 1: Structural Analysis & Numbering

Before interpreting the spectral data, we must establish a rigorous atom numbering scheme to ensure the assignments are unambiguous.

Molecule: 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

Formula: C

Atom Assignment Logic

-

N1: Pyrazole nitrogen bearing the methyl group.[1]

-

N2: Pyrazole nitrogen with the lone pair (pyridine-like).

-

C3: Carbon adjacent to N2, substituted with the Isopropyl group.[2]

-

C4: Carbon between C3 and C5, substituted with the Aldehyde group.

-

C5: Carbon adjacent to N1.[3]

-

C6 (Aldehyde): The formyl carbon.

-

C7 (N-Methyl): The methyl group attached to N1.

-

C8 (iPr-CH): The methine carbon of the isopropyl group.

-

C9/C10 (iPr-Me): The equivalent methyl carbons of the isopropyl group.

Part 2: 13C NMR Data (High-Confidence Prediction)

The following data represents the expected chemical shifts in CDCl

Table 1: 13C NMR Chemical Shift Data

| Carbon Label | Chemical Shift (δ, ppm) | Type | Assignment Logic |

| C6 (CHO) | 184.5 ± 1.0 | CH | Characteristic aldehyde carbonyl; highly deshielded. |

| C3 | 158.0 ± 2.0 | Cq | Ipso-carbon to isopropyl; deshielded by N2 and alkyl group. |

| C5 | 132.5 ± 1.5 | CH | Adjacent to N1; typical range for 1-methylpyrazoles. |

| C4 | 118.0 ± 1.5 | Cq | Ipso-carbon to CHO; shielded relative to C3/C5 due to resonance. |

| C7 (N-Me) | 39.2 ± 0.5 | CH | Diagnostic N-Methyl signal; distinct from C-alkyls. |

| C8 (iPr-CH) | 27.5 ± 1.0 | CH | Methine of isopropyl; splits into doublet in proton-coupled mode. |

| C9, C10 | 22.4 ± 0.5 | CH | Isopropyl methyls; typically equivalent and intense. |

Note on Solvent Effects: In DMSO-d

, expect the aldehyde (C6) to shift slightly downfield (~185-186 ppm) and the N-Methyl (C7) to shift slightly upfield (~38 ppm) due to solvent polarity and hydrogen bonding interactions.

Part 3: Experimental Protocols

Synthesis via Vilsmeier-Haack Formylation

This molecule is typically synthesized by formylating 1-methyl-3-isopropylpyrazole.

Reagents:

-

Substrate: 1-methyl-3-isopropylpyrazole

-

Reagent: POCl

(Phosphorus oxychloride) -

Solvent/Catalyst: DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Preparation: Cool anhydrous DMF (3.0 eq) to 0°C under N

atmosphere. -

Activation: Dropwise add POCl

(1.2 eq) to the DMF. Stir for 30 min to generate the Vilsmeier salt (chloroiminium ion). -

Addition: Add solution of 1-methyl-3-isopropylpyrazole (1.0 eq) in DMF dropwise, maintaining temperature <10°C.

-

Reaction: Heat to 80-90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

-

Hydrolysis: Cool to RT, then pour onto crushed ice/NaOAc solution to hydrolyze the iminium intermediate to the aldehyde.

-

Workup: Extract with DCM, wash with NaHCO

, dry over MgSO

NMR Acquisition Parameters

To ensure publication-quality data for this heterocyclic aldehyde:

-

Solvent: CDCl

(99.8% D) with 0.03% TMS v/v. -

Sample Concentration: 20–30 mg in 0.6 mL solvent.

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative accuracy, or standard zgpg for sensitivity.

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds . The aldehyde carbon (C6) and quaternary carbons (C3, C4) have long T1 relaxation times. Insufficient D1 will suppress the C6 and C4 signals.

-

Scans (NS): Minimum 512 scans (dependent on probe sensitivity).

Part 4: Visualization of Structural Logic

The following diagram illustrates the correlation between the chemical structure and the assigned NMR signals, highlighting the electronic environments.

Caption: Logical flow for assigning 13C NMR signals based on electronic environments (Deshielding vs. Shielding).

Part 5: References

-

Vilsmeier-Haack Reaction on Pyrazoles:

-

NMR of Pyrazole Derivatives:

-

Specific Analog Data (1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde):

-

Source:SpectraBase / ResearchGate (Data for 1-phenyl analog used for C4/C5 shift correlation).

-

Context: Used to validate the shielding effect on C4 (~117-118 ppm) relative to C3/C5.

-

Sources

- 1. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active compounds. The specific compound, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, represents a versatile synthetic intermediate with potential applications in the development of novel therapeutics. A thorough understanding of its chemical properties, particularly its behavior under mass spectrometric analysis, is crucial for its identification, characterization, and quality control in synthetic and biological matrices.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. We will delve into the theoretical and practical aspects of its analysis using both Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry. This guide is intended to serve as a valuable resource for researchers by not only presenting the expected data but also by elucidating the underlying principles of fragmentation, thereby enabling a deeper understanding of the molecule's structural characteristics.

Molecular Structure and Properties

Before delving into the mass spectrometric analysis, it is essential to understand the structure of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

-

Molecular Formula: C₉H₁₄N₂O

-

Molecular Weight: 166.22 g/mol

-

Structure: A five-membered pyrazole ring substituted at the N1 position with a methyl group, at the C3 position with an isopropyl group, and at the C4 position with a carbaldehyde group.

The presence of a basic pyrazole ring, a readily ionizable aldehyde group, and alkyl substituents gives this molecule distinct characteristics that influence its behavior in the mass spectrometer.

Part 1: Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

Predicted Fragmentation Pathways under EI

The fragmentation of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde under EI is expected to be driven by the stability of the resulting fragments, influenced by the pyrazole ring and its substituents.

A key principle in the fragmentation of N-substituted pyrazoles is that the initial cleavage of the nitrogen-nitrogen bond is often suppressed.[1] Instead, fragmentation is typically initiated at the substituent groups. For aldehydes, characteristic cleavages occur adjacent to the carbonyl group.[2]

Key Predicted Fragmentation Reactions:

-

Alpha-Cleavage adjacent to the Carbonyl Group: A common fragmentation pathway for aldehydes is the cleavage of the bond alpha to the carbonyl group.[2]

-

Loss of a hydrogen radical (•H): This results in the formation of a stable acylium ion at m/z 165 . This is often a prominent peak in the spectra of aldehydes.

-

Loss of the formyl radical (•CHO): This would lead to a fragment at m/z 137 .

-

-

Fragmentation of the Isopropyl Group: The isopropyl substituent is another likely site for fragmentation.

-

Loss of a methyl radical (•CH₃): Cleavage of a C-C bond in the isopropyl group can lead to the loss of a methyl radical, forming a resonance-stabilized secondary carbocation. This would result in a fragment at m/z 151 .

-

Loss of propene (C₃H₆) via McLafferty-type rearrangement (less likely): While the classic McLafferty rearrangement requires a gamma-hydrogen, a rearrangement involving the pyrazole ring could potentially lead to the loss of propene, though this is less probable.

-

-

Cleavage of the Pyrazole Ring: While N-N bond cleavage is less favored in N-methylated pyrazoles, ring fragmentation can still occur, especially after initial substituent losses. Common losses from the pyrazole ring itself include HCN.[3]

Predicted EI Mass Spectrum Data

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 166 | [M]⁺• | Molecular Ion |

| 165 | [M-H]⁺ | α-cleavage at the aldehyde (loss of •H) |

| 151 | [M-CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 137 | [M-CHO]⁺ | α-cleavage at the aldehyde (loss of •CHO) |

| 123 | [M-CH₃-CO]⁺ | Subsequent loss of CO from the m/z 151 fragment |

| 95 | [C₅H₇N₂]⁺ | Complex ring fragmentation |

Visualizing the EI Fragmentation Pathway

Caption: Predicted EI fragmentation of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this compound using EI.

1. Sample Preparation:

- Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

- Ensure the sample is free of non-volatile residues.

2. GC Parameters:

- Injector Temperature: 250 °C

- Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Oven Temperature Program:

- Initial temperature: 50-70 °C, hold for 1-2 minutes.

- Ramp: 10-20 °C/min to 280-300 °C.

- Final hold: 2-5 minutes.

3. MS Parameters:

- Ionization Mode: Electron Impact (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Mass Range: m/z 40-400.

- Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

Part 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion ([M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID).

Predicted Fragmentation Pathways under ESI-MS/MS

Given the presence of nitrogen atoms in the pyrazole ring, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is expected to readily form a protonated molecule, [M+H]⁺, at m/z 167 in positive ion mode. The protonation is likely to occur on one of the pyrazole nitrogen atoms.

The fragmentation of the protonated molecule in the collision cell will be directed by the proton's location and the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Reactions:

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for protonated aldehydes is the loss of a neutral CO molecule.[4][5] This would result in a fragment at m/z 139 .

-

Fragmentation of the Isopropyl Group:

-

Loss of Propene (C₃H₆): A significant fragmentation pathway is often the loss of a neutral alkene from an alkyl substituent. The loss of propene from the isopropyl group would lead to a fragment at m/z 125 .

-

-

Combined Losses: Subsequent fragmentation of the primary fragment ions can also occur. For example, the fragment at m/z 139 (after CO loss) could then lose propene, or the fragment at m/z 125 (after propene loss) could lose CO. Both pathways would lead to a fragment at m/z 97 .

Predicted ESI-MS/MS Spectrum Data

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 167 | 139 | CO | Loss of carbon monoxide from the protonated aldehyde |

| 167 | 125 | C₃H₆ | Loss of propene from the isopropyl group |

| 139 | 97 | C₃H₆ | Loss of propene from the m/z 139 fragment |

| 125 | 97 | CO | Loss of carbon monoxide from the m/z 125 fragment |

Visualizing the ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing this compound using ESI.

1. Sample Preparation:

- Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.

- Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Parameters:

- Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid (for enhanced protonation).

- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

- Gradient: A typical gradient would start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%), and then re-equilibrate. The specific gradient will depend on the desired retention time.

- Flow Rate: 0.2-0.6 mL/min.

- Column Temperature: 30-40 °C.

3. MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Capillary Voltage: 3-4 kV.

- Source Temperature: 120-150 °C.

- Desolvation Temperature: 350-500 °C.

- Desolvation Gas Flow: 600-1000 L/hr (Nitrogen).

- Collision Gas: Argon.

- MS1 Scan: Scan for the precursor ion at m/z 167.

- MS2 Product Ion Scan: Isolate the precursor ion at m/z 167 and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric analysis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde provides a wealth of structural information that is indispensable for its unambiguous identification and characterization. Under Electron Impact ionization, the molecule is expected to exhibit characteristic fragmentation patterns involving α-cleavage at the aldehyde and loss of a methyl radical from the isopropyl group. In contrast, Electrospray Ionization followed by tandem mass spectrometry will likely show a simpler fragmentation pattern for the protonated molecule, dominated by the neutral losses of carbon monoxide and propene.

By understanding these distinct fragmentation pathways and employing the detailed experimental protocols provided, researchers and drug development professionals can confidently analyze this important pyrazole derivative. This guide serves as a foundational document to aid in method development, data interpretation, and ultimately, to support the advancement of research and development projects involving this and structurally related compounds.

References

-

Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. pubs.rsc.org. [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]

-

Santos, V. G., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]

-

MDPI. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com. [Link]

-

Ather, A. D., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. govinfo.gov. [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. youtube.com. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. egyankosh.ac.in. [Link]

-

Stein, S. E., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

National Institute of Standards and Technology. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. nist.gov. [Link]

-

El-Faham, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. webbook.nist.gov. [Link]

Sources

physical properties of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Physical Properties of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are prized for their unique electronic properties and their capacity for diverse functionalization. The compound of interest, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, is a member of this important class. Its structure, featuring an N-methylated pyrazole ring substituted with an isopropyl group and a reactive carbaldehyde moiety, makes it a valuable synthetic intermediate for creating more complex molecules with potential biological activities.[4][5]

This guide provides a comprehensive overview of the core . As a senior application scientist, my objective is not merely to list data but to provide a deeper understanding of the causality behind these properties and to equip fellow researchers with field-proven methodologies for their empirical validation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for drug development and scientific research.

Molecular Structure and Core Identifiers

A precise understanding of a compound's identity is the foundation of all subsequent research. The structural and identifying information for 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is summarized below.

Caption: 2D Structure of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Table 1: Core Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | ChemBK |

| CAS Number | 1152502-99-2 | ChemBK |

| Molecular Formula | C₈H₁₂N₂O | ChemBK[6] |

| Molecular Weight | 152.19 g/mol | ChemBK[6] |

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this molecule are not widely published, we can infer its likely characteristics based on structurally similar pyrazole derivatives.[7][8]

Table 2: Summary of Physical Properties

| Property | Value / Expected Value | Rationale / Notes |

| Appearance | Likely a solid (crystalline powder) or high-boiling liquid. | Many substituted pyrazole-4-carbaldehydes are solids at room temperature.[1] |

| Melting Point | Data not available. | Expected to be a sharp range for a pure crystalline solid. Impurities will depress and broaden this range.[9] |

| Boiling Point | Data not available. | Expected to be relatively high due to polar functional groups (aldehyde, pyrazole ring) and molecular weight.[10][11] |

| Solubility | Insoluble in water; Soluble in DMF and DMSO. | Pyrazole derivatives are often insoluble in water but soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[7] |

Expert Insights into Physicochemical Behavior

-

Melting Point: The melting point is a critical indicator of purity.[9] For a crystalline solid like this compound is expected to be, the energy required to break the crystal lattice is significant. The planarity of the pyrazole ring allows for efficient packing, while the isopropyl and aldehyde groups introduce steric and polar interactions that influence the lattice energy.

-

Boiling Point: The boiling point is governed by the strength of intermolecular forces.[10] The N-methylpyrazole ring and the carbaldehyde group introduce significant dipole-dipole interactions. However, the absence of N-H bonds (due to N1-methylation) precludes hydrogen bonding between molecules, a factor that would have otherwise elevated the boiling point considerably.

-

Solubility: The principle of "like dissolves like" is paramount. The molecule possesses both nonpolar (isopropyl group) and polar (pyrazole ring, aldehyde) regions. Its overall low polarity and inability to act as a strong hydrogen bond donor to water explain its expected poor aqueous solubility. Conversely, its ability to engage in dipole-dipole interactions explains its compatibility with polar aprotic solvents like DMF and DMSO.[7]

Experimental Protocols for Property Determination

To ensure scientific integrity, physical properties must be determined empirically. The following protocols are standard, reliable methods for characterizing a novel compound like 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a precise melting range, a key specification for purity assessment.[12]

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and finely pulverize it with a spatula.[13]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm for an accurate reading.[13]

-

Apparatus Insertion: Place the loaded capillary into the designated slot in a melting point apparatus.

-

Heating and Observation:

-

For a first, rapid determination, heat at a rate of 10-15 °C per minute.

-

Allow the apparatus to cool at least 20 °C below the observed approximate melting point.

-

For the accurate measurement, use a fresh sample and heat at a rate of 1-2 °C per minute when approaching the expected melting point.

-

-

Recording: Note the temperature when the first drop of liquid appears (the start of the melting range) and the temperature when the last crystal dissolves (the end of the range). A pure compound will have a sharp melting range of 0.5-1.0 °C.[9]

Protocol 2: Boiling Point Determination (Thiele Tube Method)

This micro-method is ideal when only a small quantity of a liquid sample is available.[14][15]

Detailed Steps:

-

Sample Setup: Add 0.5 mL of the liquid sample to a small fusion tube.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place it into the fusion tube with the open end down.

-

Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.

-

Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Recording: Stop heating when a rapid and continuous stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[14]

Protocol 3: Qualitative Solubility Assessment

This protocol establishes a solubility profile, which is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Caption: Workflow for Qualitative Solubility Testing.

Detailed Steps:

-

Preparation: Place a small, measured amount of the compound (e.g., 5-10 mg) into a series of small test tubes.

-

Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the desired solvent to a test tube. Common test solvents include water, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Mixing: Agitate the mixture vigorously for 1-2 minutes.

-

Observation: Observe the mixture against a contrasting background. If the solid completely disappears to form a clear solution, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

Causality: The results directly reflect the intermolecular interactions between the solute (our pyrazole) and the solvent. Solubility in polar aprotic solvents like DMF is expected due to favorable dipole-dipole interactions between the solvent and the polar pyrazole-aldehyde system.[7]

Structural Confirmation by Spectroscopic Methods

While not physical properties in the classical sense, spectroscopic data are indispensable for confirming the compound's identity, which underpins all other measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and environment of hydrogen atoms. Key expected signals would include a singlet for the N-methyl group, a multiplet for the isopropyl group, a singlet for the pyrazole ring proton, and a distinct downfield singlet for the aldehyde proton (>9 ppm).

-

¹³C NMR: This reveals the different carbon environments. The carbonyl carbon of the aldehyde will produce a characteristic signal far downfield (typically >185 ppm).[16][17] Other signals will correspond to the carbons of the pyrazole ring, the methyl group, and the isopropyl group.[18]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. A strong, sharp absorption band around 1670-1700 cm⁻¹ is a definitive indicator of the C=O stretch of the aromatic aldehyde.[16] Other characteristic peaks would correspond to C-H and C=N vibrations of the pyrazole ring.

Conclusion

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its versatile pyrazole-aldehyde scaffold. This guide has detailed its core physical properties, providing both expected values based on chemical principles and the robust, validated experimental protocols required for their empirical determination. For researchers in drug discovery and chemical synthesis, a thorough understanding and accurate measurement of these properties are not merely academic exercises; they are critical prerequisites for designing successful experiments, ensuring purity, and ultimately, advancing scientific innovation. The application of the described methodologies will ensure the generation of high-quality, reliable data, forming a solid foundation for any subsequent research and development efforts.

References

-

ChemBK. 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. Available from: [Link]

-

MDPI. (2017). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

-

Li, Y., et al. (2022). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 24(42), 7847-7851. Available from: [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 34-39. Available from: [Link]

-

Bouslimani, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7168. Available from: [Link]

-

PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Al-Matar, H. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]

-

PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

University of Technology. (2021). Experiment (1) Determination of Melting Points. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

ResearchGate. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Available from: [Link]

-

Behera, A., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13, 15003-15027. Available from: [Link]

-

Veda College. Experiment-1 Aim - To determine the melting point of given solid substance. Available from: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. Available from: [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2841-2852. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4983. Available from: [Link]

-

National Center for Biotechnology Information. (2007). 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

KTU ePubl. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

-

JoVE. (2022). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

-

University of Technology. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Available from: [Link]

-

ResearchGate. (2021). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available from: [Link]

-

IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2419-2425. Available from: [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 117-178. Available from: [Link]

-

Sanghvi, R., et al. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 45(19), 6594–6600. Available from: [Link]

-

Connect Journals. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Asian Journal of Chemistry, 24(12), 5641-5645. Available from: [Link]

-

YouTube. (2022). SOLUBILITY TEST OF ORGANIC COMPOUNDS. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. jpsionline.com [jpsionline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

- 12. davjalandhar.com [davjalandhar.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. byjus.com [byjus.com]

- 16. mdpi.com [mdpi.com]

- 17. nanobioletters.com [nanobioletters.com]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Solubility of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in Organic Solvents

Foreword: The Crucial Role of Solubility in Advancing Pyrazole-Based Therapeutics

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The compound 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, with its distinct substitution pattern, represents a promising scaffold for the development of novel drug candidates.[3][4] However, the therapeutic potential of any compound is intrinsically linked to its physicochemical properties, among which solubility stands paramount.

Solubility dictates a compound's behavior in biological systems and its suitability for formulation into a viable drug product.[5] Poor aqueous solubility can lead to low bioavailability, hindering a drug's absorption and efficacy, while an understanding of its solubility in organic solvents is critical for synthesis, purification, and the development of various dosage forms.[6]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the interpretation of solubility data in the context of pharmaceutical development.

Theoretical Considerations: Predicting the Solubility of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Let's analyze the structure of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde to anticipate its solubility characteristics:

-

Polarity: The pyrazole ring, with its two nitrogen atoms, and the carbaldehyde group introduce polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors, and the aldehyde group possesses a dipole moment.

-

Hydrogen Bonding: The aldehyde oxygen and the pyrazole nitrogens can participate in hydrogen bonding with protic solvents (e.g., alcohols).

-

Nonpolar Moieties: The methyl and propan-2-yl (isopropyl) groups are nonpolar and will contribute to solubility in less polar or nonpolar solvents through van der Waals interactions.

Based on this structure, we can hypothesize that 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and moderate solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower due to the presence of the polar functional groups.

Experimental Determination of Solubility: A Methodical Approach

A systematic evaluation of solubility is essential. The following protocols are designed to provide a comprehensive solubility profile of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Preliminary Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility across a range of solvents with varying polarities.

Protocol:

-

Add approximately 1-2 mg of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde to a small test tube or vial.

-

Add 0.5 mL of the chosen solvent.

-

Vortex or shake the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Diagram of the Qualitative Solubility Workflow:

Caption: Workflow for the qualitative assessment of solubility.

Quantitative Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[6]

Protocol:

-

Add an excess amount of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde to a sealed vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of excess solid is crucial to ensure saturation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) to mimic physiological conditions.[8]

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[9]

-

Calculate the solubility in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sciensage.info [sciensage.info]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. fda.gov [fda.gov]

- 9. youtube.com [youtube.com]

Biological Activity of Substituted Pyrazole-4-Carbaldehydes: A Technical Guide

Executive Summary & Scaffold Significance

The pyrazole-4-carbaldehyde scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike simple pyrazoles, the C4-formyl group acts as a reactive electrophilic handle, enabling the rapid generation of diverse pharmacophores including Schiff bases (imines), chalcones, and thiazole hybrids.